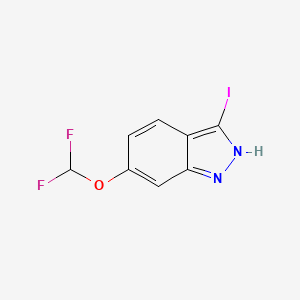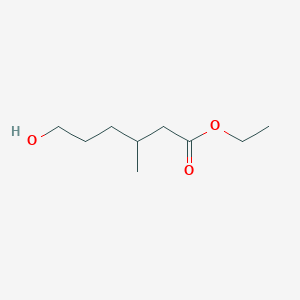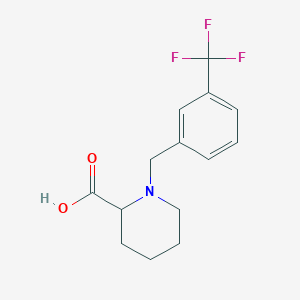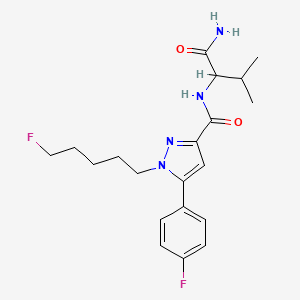![molecular formula C8H5N3 B12278109 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated nitriles under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine core . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-pyrrolo[3,2-c]pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-pyrazolo[3,4-b]pyridine: Features a pyrazole ring fused to a pyridine ring, showing different biological activities.
Uniqueness: 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological properties. Its ability to inhibit tubulin polymerization and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H5N3 |
|---|---|
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
1H-pyrrolo[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H |
InChI-Schlüssel |
LBUWNBMXZPNPDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1NC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)

![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)



![N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)
![N,N-dimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12278071.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B12278073.png)
![6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12278077.png)

